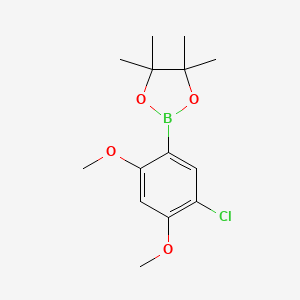
rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride, trans (hereafter referred to as R-TFMCH) is a synthetic compound that has a wide range of applications in scientific research. It is a chiral molecule that has been used in a variety of biochemical and physiological studies, and has been found to be useful for studying the structure and function of proteins. R-TFMCH has been widely used in laboratory experiments due to its ability to act as a chiral ligand and its low cost.
作用機序
The mechanism of action of R-TFMCH is not fully understood, however, it is believed to bind to proteins and alter their structure and function. It is thought to bind to proteins through hydrogen bonding and hydrophobic interactions, and to interact with amino acid side chains. This binding can alter the structure and function of proteins, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of R-TFMCH are not well understood, however, it is believed to have a variety of effects. It has been found to modulate the activity of enzymes, which can lead to changes in the metabolism of drugs and other molecules. It has also been found to have an effect on the structure and function of proteins, which can lead to changes in biochemical and physiological processes. Additionally, it has been found to have an effect on the regulation of gene expression, which can lead to changes in cell growth and differentiation.
実験室実験の利点と制限
R-TFMCH has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is easy to synthesize. Additionally, it has a wide range of applications in scientific research, and it can be used to study the structure and function of proteins, as well as the metabolism and distribution of drugs in the body.
However, there are some limitations to using R-TFMCH in laboratory experiments. It is not very stable, and it can degrade over time. Additionally, it can be toxic if ingested, and it can be difficult to handle due to its high volatility.
将来の方向性
R-TFMCH has a wide range of potential future directions. It could be used to study the structure and function of proteins in greater detail, which could lead to a better understanding of how proteins interact with each other and with drugs. Additionally, it could be used to study the metabolism and distribution of drugs in the body, which could lead to a better understanding of how drugs interact with the body. Additionally, it could be used to study the regulation of gene expression, which could lead to a better understanding of how genes are regulated in the body. Finally, it could be used to study the structure and function of enzymes, which could lead to a better understanding of how enzymes interact with drugs and other molecules.
合成法
R-TFMCH can be synthesized in a variety of ways. The most common method is to use an alkylation reaction of a cyclohexanone with trifluoromethyl iodide. This reaction produces a cyclohexyl trifluoromethyl ketone, which is then hydrolyzed to the hydrochloride salt of R-TFMCH. Another method is to use a condensation reaction of cyclohexanone and trifluoromethyl bromide, which yields the same product.
科学的研究の応用
R-TFMCH has been used in a variety of scientific research studies. It has been used to study the structure and function of proteins, as it is a chiral ligand that binds to proteins and can alter their structure and function. It has also been used in studies of enzyme activity, as it can be used to modulate the activity of enzymes. Additionally, it has been used in studies of drug metabolism and pharmacokinetics, as it can be used to study the metabolism and distribution of drugs in the body.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride, trans involves the conversion of a cyclohexanone derivative to the corresponding amine, followed by the introduction of a trifluoromethyl group and the formation of the hydrochloride salt.", "Starting Materials": [ "Cyclohexanone", "Methylamine", "Trifluoromethyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Ethanol" ], "Reaction": [ "Cyclohexanone is reacted with methylamine in the presence of sodium hydroxide to form the corresponding imine.", "The imine is reduced with sodium borohydride to give the corresponding amine.", "The amine is reacted with trifluoromethyl iodide in the presence of potassium carbonate to introduce the trifluoromethyl group.", "The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.", "The hydrochloride salt is isolated by filtration and washed with diethyl ether to remove any impurities.", "The final product, rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride, trans, is obtained by recrystallization from ethanol." ] } | |
| 2694057-40-2 | |
分子式 |
C7H13ClF3N |
分子量 |
203.63 g/mol |
IUPAC名 |
(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-3-1-2-4-6(5)11;/h5-6H,1-4,11H2;1H/t5-,6-;/m1./s1 |
InChIキー |
SASXCISXVMPRCP-KGZKBUQUSA-N |
異性体SMILES |
C1CC[C@H]([C@@H](C1)C(F)(F)F)N.Cl |
正規SMILES |
C1CCC(C(C1)C(F)(F)F)N.Cl |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



